1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

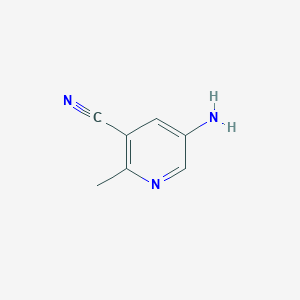

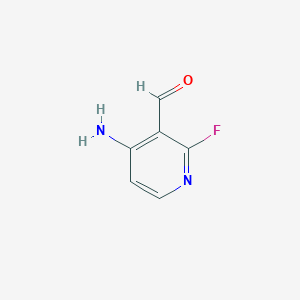

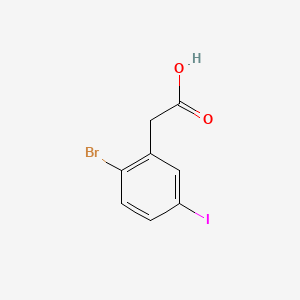

“1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene” is a chemical compound with the molecular formula C14H12F2O . It is used in proteomics research .

Synthesis Analysis

The synthesis of difluoromethyl compounds has seen significant advancements in recent years . A novel synthesis strategy has been developed that uses common reaction conditions to transform simple building blocks into complex molecules bearing a terminal difluoromethyl group . This strategy involves the conscious design and synthesis of new difluorinated building blocks .

Molecular Structure Analysis

The molecular structure of “1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene” is characterized by the presence of a benzyloxy group and a difluoromethyl group attached to a benzene ring . The unique properties of fluorine enable the precise modulation of a molecule’s physicochemical properties .

Chemical Reactions Analysis

Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S have been the focus of recent research . These processes have benefited from the invention of multiple difluoromethylation reagents .

Wissenschaftliche Forschungsanwendungen

Scientific Field

Material Science

Scientific Field

Agricultural Chemistry

Scientific Field

Environmental Science

Scientific Field

Analytical Chemistry

Scientific Field

Chemical Synthesis

Scientific Field

The applications mentioned above are based on the general properties and reactivity of the difluoromethyl group and benzyloxy substituent. For specific experimental procedures, results, and quantitative data, access to detailed scientific publications and studies would be required. The information provided here is a high-level overview and should be supplemented with in-depth research from specialized databases and journals .

Protein Engineering

Scientific Field

Catalysis

Scientific Field

Fluorine NMR Spectroscopy

Scientific Field

Chemical Education

Scientific Field

Environmental Remediation

Scientific Field

Nanotechnology

Scientific Field

These additional applications highlight the versatility of 1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene in scientific research. The compound’s ability to introduce difluoromethyl groups into various substrates is particularly valuable across multiple fields, from biochemistry to materials science . For detailed experimental procedures and quantitative results, specialized literature and research articles should be consulted.

Advanced Imaging Techniques

Scientific Field

Quantum Computing

Scientific Field

Space Exploration

Scientific Field

Synthetic Biology

Scientific Field

Energy Storage

Scientific Field

Forensic Science

Scientific Field

These applications are hypothetical and based on the potential chemical properties and reactivity of 1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene . For actual experimental procedures, results, and quantitative data, further research and access to scientific publications would be necessary. The information provided is intended to inspire further investigation and innovation in the respective fields .

Zukünftige Richtungen

The field of difluoromethylation has seen significant growth and continues to be an area of active research . The development of new methods and reagents for the controlled regioselective introduction of fluorine and fluorinated moieties into biologically relevant compounds remains a contemporary challenge in organic chemistry .

Eigenschaften

IUPAC Name |

4-(difluoromethyl)-2-fluoro-1-phenylmethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,14H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUKMAPUNVVQHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

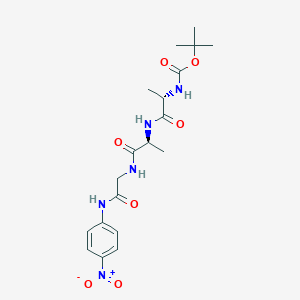

![tert-Butyl 2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1381177.png)

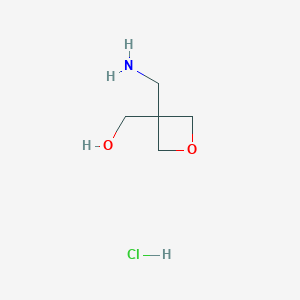

![2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B1381179.png)

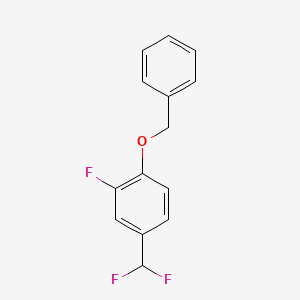

![1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride](/img/structure/B1381186.png)